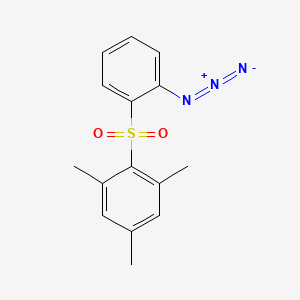
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an azide group attached to a benzene ring, which is further substituted with a sulfonyl group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene typically involves multiple steps, starting with the preparation of the azidobenzene derivative. One common method involves the diazotization of 2-aminobenzenesulfonyl chloride followed by azidation to introduce the azide group. The resulting azidobenzene derivative is then subjected to Friedel-Crafts alkylation using 1,3,5-trimethylbenzene under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent safety measures due to the presence of the azide group, which can be potentially explosive.
化学反応の分析
Types of Reactions
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Major Products Formed
Substitution: Various azide derivatives depending on the nucleophile used.
Reduction: 2-(2-Aminobenzene-1-sulfonyl)-1,3,5-trimethylbenzene.
Oxidation: Sulfone derivatives of the original compound.
科学的研究の応用
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential use in bioconjugation reactions due to the reactivity of the azide group.
Medicine: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is primarily dictated by the reactivity of its functional groups. The azide group can undergo click chemistry reactions, forming stable triazole rings when reacted with alkynes. This property is exploited in bioconjugation and material science applications. The sulfonyl group can participate in various electrophilic and nucleophilic reactions, further expanding the compound’s utility in synthetic chemistry.
類似化合物との比較
Similar Compounds
2-Azidobenzene-1-sulfonyl chloride: Similar structure but lacks the trimethylbenzene moiety.
1,3,5-Trimethylbenzene: Lacks the azide and sulfonyl groups, making it less reactive in certain chemical reactions.
2-(2-Aminobenzene-1-sulfonyl)-1,3,5-trimethylbenzene: The reduced form of the target compound, with an amine group instead of an azide group.
Uniqueness
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is unique due to the combination of the azide, sulfonyl, and trimethylbenzene groups in a single molecule
特性
CAS番号 |
61174-53-6 |
|---|---|
分子式 |
C15H15N3O2S |
分子量 |
301.4 g/mol |
IUPAC名 |
2-(2-azidophenyl)sulfonyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H15N3O2S/c1-10-8-11(2)15(12(3)9-10)21(19,20)14-7-5-4-6-13(14)17-18-16/h4-9H,1-3H3 |
InChIキー |
DSDACCUVTPIIBT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
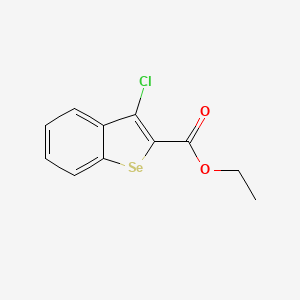
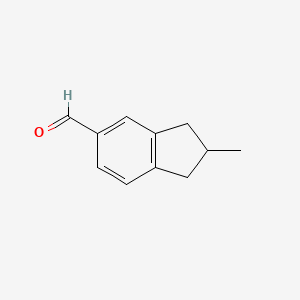
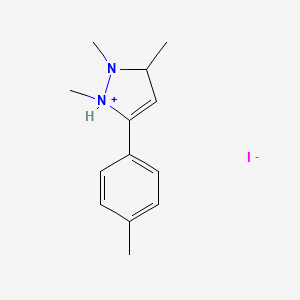
![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
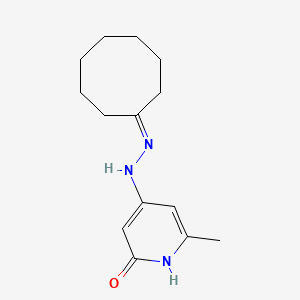
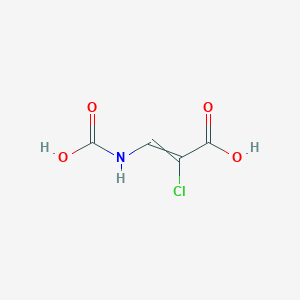

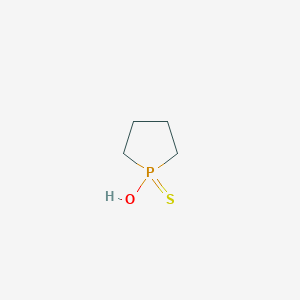
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
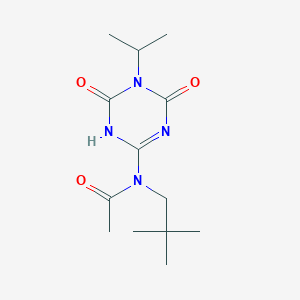
![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)
![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)
